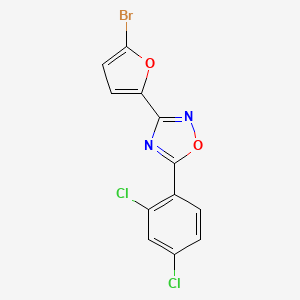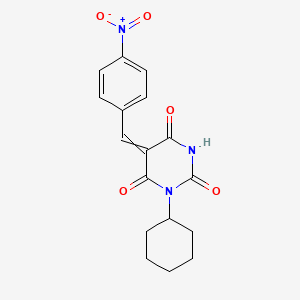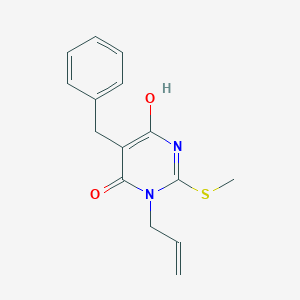
3-(5-bromo-2-furyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-bromo-2-furyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is known for its ability to inhibit certain enzymes and receptors, making it a promising candidate for the development of new drugs. In
Wirkmechanismus
The mechanism of action of 3-(5-bromo-2-furyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole involves the inhibition of specific enzymes and receptors. For example, its inhibition of COX-2 and LOX reduces the production of inflammatory mediators such as prostaglandins and leukotrienes. Its inhibition of PPARγ leads to changes in lipid metabolism and glucose uptake. These mechanisms of action have been studied in vitro and in vivo, and have shown promising results in animal models of disease.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-bromo-2-furyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole has various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to improve glucose uptake and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(5-bromo-2-furyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole in lab experiments include its high potency and specificity for certain enzymes and receptors. It has also been shown to have low toxicity in animal studies. However, its solubility and stability can be a limitation in certain experiments. Additionally, further studies are needed to determine its pharmacokinetics and pharmacodynamics in humans.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(5-bromo-2-furyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole. One direction is the development of new drugs for the treatment of inflammatory diseases, cancer, and metabolic disorders. Another direction is the optimization of the synthesis method to improve yields and reduce costs. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential interactions with other drugs. Finally, the development of novel derivatives and analogs of 3-(5-bromo-2-furyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole may lead to the discovery of even more potent and specific drugs.
Synthesemethoden
The synthesis of 3-(5-bromo-2-furyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole involves the reaction of 2,4-dichlorophenyl hydrazine with furfuryl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with carbon disulfide and sodium hydroxide to form the oxadiazole ring. This synthesis method has been optimized to produce high yields of the desired product.
Wissenschaftliche Forschungsanwendungen
3-(5-bromo-2-furyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole has been studied extensively for its potential therapeutic properties. It has been shown to have inhibitory effects on various enzymes and receptors, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and peroxisome proliferator-activated receptor gamma (PPARγ). These enzymes and receptors are involved in various physiological processes, including inflammation, cell proliferation, and lipid metabolism. Therefore, 3-(5-bromo-2-furyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole has the potential to be developed into drugs for the treatment of inflammatory diseases, cancer, and metabolic disorders.
Eigenschaften
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrCl2N2O2/c13-10-4-3-9(18-10)11-16-12(19-17-11)7-2-1-6(14)5-8(7)15/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHURILVIFYYNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=NO2)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromofuran-2-yl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-methoxyphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6136225.png)


![2-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B6136235.png)
![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-fluoro-4-methoxybenzyl)-2-piperazinone](/img/structure/B6136240.png)
![1,3-dimethyl-4-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6136254.png)
![3-(4-chlorophenyl)-N,N-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-sulfonamide](/img/structure/B6136256.png)
![7-ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6136257.png)
![5-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6136260.png)

![N-benzyl-N-(cyclopropylmethyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6136270.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B6136285.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6136299.png)